molecular formula C9H9N5 B1456725 (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine CAS No. 1092689-33-2

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine

Cat. No. B1456725
M. Wt: 187.2 g/mol
InChI Key: JGCOJRPYFRRONJ-UHFFFAOYSA-N
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Description

“(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” is a 1,2,4,5-tetrazine derivative . It is also known as Benzylamino tetrazine hydrochloride or H-Tz-Bz-NH3Cl hydrochloride . It is highly useful in bioorthogonal labeling and cell detection applications .


Synthesis Analysis

This compound is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This makes it a valuable tool in the field of click chemistry, where it can be used as a linker .


Molecular Structure Analysis

The molecular formula of “(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” is C9H9N5 . The InChI string is InChI=1S/C9H9N5/c10-5-7-1-3-8 (4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 . The Canonical SMILES string is C1=CC (=CC=C1CN)C2=NN=CN=N2 .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, this compound is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes .


Physical And Chemical Properties Analysis

The molecular weight of “(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” is 187.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The topological polar surface area is 77.6 Ų . The compound is a solid at 20°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Chiral Methanamines : Methanamines, closely related to (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine, have been synthesized using amino acid starting materials. These compounds, such as (indol-2-yl)methanamines, have been created with a high enantiomeric excess, indicating potential applications in stereoselective synthesis (Lood et al., 2015).

  • Radiolabeling and Bioorthogonal Chemistry : Tetrazine derivatives, including (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine, have been developed for radiolabeling purposes. These compounds facilitate the binding of boron clusters to specific targets in vivo using bioorthogonal chemistry, which is crucial for targeted therapy and imaging (Genady et al., 2015).

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes, including those with (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine, exhibit significant photocytotoxicity in red light and are used for cellular imaging. They can interact with DNA and generate reactive oxygen species, highlighting their potential in photodynamic therapy (Basu et al., 2014).

Catalytic Applications

  • Transfer Hydrogenation Reactions : Quinazoline-based ruthenium complexes, incorporating (4-phenylquinazolin-2-yl)methanamine (related to the target compound), have been used in transfer hydrogenation of acetophenone derivatives. This indicates a potential application in catalysis (Karabuğa et al., 2015).

  • Palladacycle Synthesis and Catalysis : Derivatives of 1-(3-(pyridin-2-yl)phenyl)methanamine have been used to synthesize unsymmetrical NCN′ and PCN pincer palladacycles. These compounds show good catalytic activity and selectivity, suggesting their utility in various chemical transformations (Roffe et al., 2016).

Prodrug Activation and Antimicrobial Evaluation

  • Prodrug Activation in Tumor Microenvironments : A strategy for spatiotemporally controlled prodrug activation was developed using a compound similar to (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine. This method facilitates specific antitumor efficacy by targeting tumor microenvironments (Zuo et al., 2020).

  • Antimicrobial Properties : Various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Visagaperumal et al., 2010).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses a risk to the respiratory system .

Future Directions

Given its unique properties, “(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine” has potential applications in bioorthogonal labeling and cell detection . Its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes could be further explored for potential uses in the field of click chemistry .

properties

IUPAC Name

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCOJRPYFRRONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
MR Karver, R Weissleder… - Angewandte Chemie, 2012 - Wiley Online Library
One of the most difficult challenges in synthetic chemistry is the ability to have precise control over chemical reactivity and selectivity. These demands are amplified when it is necessary …
Number of citations: 262 onlinelibrary.wiley.com
A Zlitni, N Janzen, FS Foster, JF Valliant - Angewandte Chemie, 2014 - Wiley Online Library
Ultrasound imaging remains one of the most extensively used medical imaging methods because of its high spatial and temporal sensitivity, low cost, and portability and accessibility of …
Number of citations: 35 onlinelibrary.wiley.com
MR Karver, R Weissleder… - Bioconjugate …, 2011 - ACS Publications
1,2,4,5-Tetrazines have been established as effective dienes for inverse electron demand [4 + 2] Diels–Alder cycloaddition reactions with strained alkenes for over 50 years. Recently, …
Number of citations: 408 pubs.acs.org
S Syvanen, XT Fang, R Faresjo, J Rokka… - ACS Chemical …, 2020 - ACS Publications
Antibodies are attractive as radioligands due to their outstanding specificity and high affinity, but their inability to cross the blood–brain barrier (BBB) limits their use for CNS targets. To …
Number of citations: 28 pubs.acs.org
SR Slikboer, TS Pitchumony, L Banevicius… - Dalton …, 2020 - pubs.rsc.org
A small library of [2 + 1] 99mTc(I) complexes based on phenyl-imidazole-fused phenanthroline (PIP) ligands were synthesized and evaluated as multimodal molecular imaging probes. …
Number of citations: 10 pubs.rsc.org
A Yazdani, H Bilton, A Vito, AR Genady… - Journal of medicinal …, 2016 - ACS Publications
A high yield synthesis of a novel, small molecule, bisphosphonate-modified trans-cyclooctene (TCO-BP, 2) that binds to regions of active bone metabolism and captures functionalized …
Number of citations: 51 pubs.acs.org
A Vito, H Alarabi, S Czorny, O Beiraghi, J Kent… - PloS one, 2016 - journals.plos.org
A convenient strategy to radiolabel a hydrazinonicotonic acid (HYNIC)-derived tetrazine with 99m Tc was developed, and its utility for creating probes to image bone metabolism and …
Number of citations: 24 journals.plos.org
LA Spear, Y Huang, J Chen, AR Nödling… - Journal of Molecular …, 2022 - Elsevier
A general approach for the rapid and selective inhibition of enzymes in cells using a common tool compound would be of great value for research and therapeutic development. We …
Number of citations: 2 www.sciencedirect.com
H Damerow, X Cheng, V von Kiedrowski… - Pharmaceutics, 2022 - mdpi.com
89 Zr represents a highly favorable positron emitter for application in immuno-PET (Positron Emission Tomography) imaging. Clinically, the 89 Zr 4+ ion is introduced into antibodies by …
Number of citations: 6 www.mdpi.com
D Richter, E Lakis, J Piel - Nature Chemistry, 2023 - nature.com
The tetrazine ligation is an inverse electron-demand Diels–Alder reaction widely used for bioorthogonal modifications due to its versatility, site specificity and fast reaction kinetics. A …
Number of citations: 3 www.nature.com

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